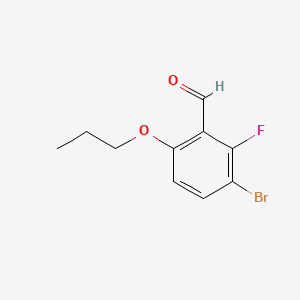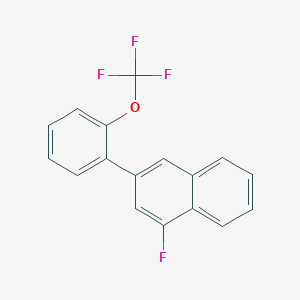
1-Fluoro-3-(2-(trifluoromethoxy)phenyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-3-(2-(trifluoromethoxy)phenyl)naphthalene is an organic compound with the molecular formula C17H10F4O. It is characterized by the presence of a naphthalene ring substituted with a fluoro group and a trifluoromethoxyphenyl group.
Vorbereitungsmethoden
The synthesis of 1-Fluoro-3-(2-(trifluoromethoxy)phenyl)naphthalene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction typically involves the coupling of a naphthalene derivative with a trifluoromethoxyphenyl boronic acid or ester in the presence of a palladium catalyst and a base.
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
1-Fluoro-3-(2-(trifluoromethoxy)phenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, often facilitated by the presence of a suitable leaving group and a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can be achieved using strong oxidizing agents, while reduction may involve the use of reducing agents such as lithium aluminum hydride.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various substituted derivatives, while coupling reactions typically result in the formation of new carbon–carbon bonds.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-3-(2-(trifluoromethoxy)phenyl)naphthalene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Fluoro-3-(2-(trifluoromethoxy)phenyl)naphthalene depends on its specific application. In the context of medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity for these targets .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-3-(2-(trifluoromethoxy)phenyl)naphthalene can be compared with other similar compounds, such as:
1-Fluoro-3-(trifluoromethoxy)benzene: This compound shares the trifluoromethoxy group but lacks the naphthalene ring, resulting in different chemical and physical properties.
1-Fluoro-2-(trifluoromethoxy)benzene: Similar to the previous compound, this one also lacks the naphthalene ring and has a different substitution pattern.
1-Fluoro-4-(trifluoromethoxy)benzene: Another related compound with a different substitution pattern on the benzene ring.
Eigenschaften
Molekularformel |
C17H10F4O |
|---|---|
Molekulargewicht |
306.25 g/mol |
IUPAC-Name |
1-fluoro-3-[2-(trifluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4O/c18-15-10-12(9-11-5-1-2-6-13(11)15)14-7-3-4-8-16(14)22-17(19,20)21/h1-10H |
InChI-Schlüssel |
JVMZFJSJMLNTGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)C3=CC=CC=C3OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide](/img/structure/B14774189.png)
![Palladium, tetrakis[2-(amino-kappaN)ethanol]-, (SP-4-1)-, diacetate](/img/structure/B14774204.png)

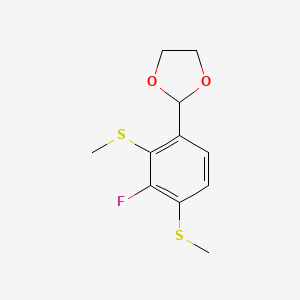
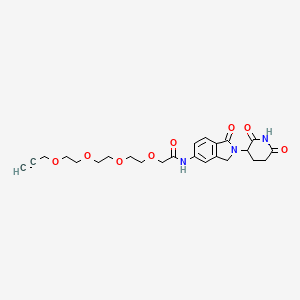

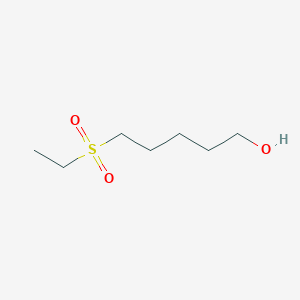
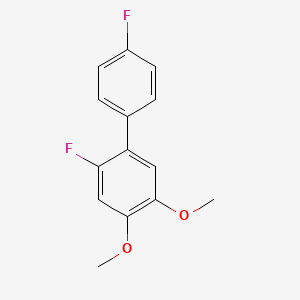
![N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide](/img/structure/B14774266.png)

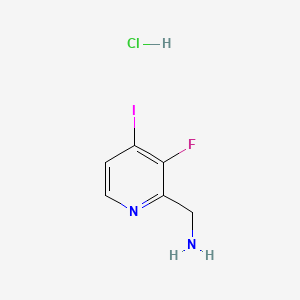
![(1S,5R,7R)-6,6-dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B14774283.png)
![(10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B14774288.png)
